molecular formula C5H2ClI2N B086335 4-Chloro-3,5-diiodopyridine CAS No. 13993-58-3

4-Chloro-3,5-diiodopyridine

Cat. No. B086335
CAS RN: 13993-58-3
M. Wt: 365.34 g/mol
InChI Key: XRTMJBDJGWAURK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-rich pyridines, including compounds like 4-Chloro-3,5-diiodopyridine, often involves halogen dance reactions. Wu et al. (2022) described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, highlighting the utility of halogen dance reactions in generating polyhalogenated pyridines which can serve as precursors or analogs for 4-Chloro-3,5-diiodopyridine synthesis (Wu et al., 2022).

Scientific Research Applications

  • Palladium-Catalyzed Aminocarbonylation : 4-Chloro-3,5-diiodopyridine has been used in palladium-catalyzed aminocarbonylation reactions. This process involves carbon monoxide and various amines, leading to products with carboxamide and ketocarboxamide functionalities. This method is significant for synthesizing compounds of interest in organic chemistry (Takács et al., 2017).

  • Synthesis of Triheteroarylpyridines : Another application is in the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds through iterative Suzuki–Miyaura cross-couplings. This method utilizes functionalized heteroaryl and arylboronic acids, offering a pathway to create sterically hindered derivatives and other complex organic structures (Daykin et al., 2010).

  • Isomerization in Halopyridines : Research has also shown that 4-Chloro-3,5-diiodopyridine can undergo isomerization, providing a way to create diverse structures from a common precursor. This process is significant for the manufacturing of various compounds, including those used in pesticides (Schlosser & Bobbio, 2002).

  • Synthesis of N-(4-pyridonyl)-oxyacetic Acid : This compound has been synthesized by reacting 4-hydroxy-3,5-diiodopyridine-N-oxide with chloroacetic acid. The yield is notable at 85%, demonstrating an efficient synthesis route for this specific compound (Bojarska-Dahlig, 2010).

  • Functionalization of Trihalopyridines : Deprotonation studies using 4-Chloro-3,5-diiodopyridine derivatives have shown unique possibilities for functionalization at different positions of the pyridine ring. This flexibility in chemical reactions is crucial for pharmaceutical research and the development of novel compounds (Bobbio & Schlosser, 2001).

properties

IUPAC Name

4-chloro-3,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTMJBDJGWAURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629357
Record name 4-Chloro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-diiodopyridine

CAS RN

13993-58-3
Record name 4-Chloro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Mallinger, K Schiemann, C Rink… - Journal of medicinal …, 2016 - ACS Publications
The Mediator complex-associated cyclin-dependent kinase CDK8 has been implicated in human disease, particularly in colorectal cancer where it has been reported as a putative …
Number of citations: 108 pubs.acs.org
AJ Kay, AD Woolhouse, GJ Gainsford… - Journal of Materials …, 2001 - pubs.rsc.org
A suite of zwitterionic pyridylidene-based merocyanines that contain no interconnecting π-bridge between the donor and acceptor rings has been synthesised and their second-order …
Number of citations: 52 pubs.rsc.org
BJ Jankiewicz - 2008 - search.proquest.com
Reactive intermediates with unpaired electrons, such as organic monoradicals and polyradicals, play an important role in organic synthesis, development of new organic materials, and …
Number of citations: 1 search.proquest.com

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